Cas no 865869-26-7 (4,4,5,5-tetramethyl-2-(4-methylcyclohexen-1-yl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(4-methylcyclohexen-1-yl)-1,3,2-dioxaborolane is a cyclic boronic ester commonly employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The tetramethyl substitution on the dioxaborolane ring enhances steric protection, improving shelf life and handling under ambient conditions. The 4-methylcyclohexenyl moiety provides a versatile intermediate for functionalization in organic synthesis. This compound is particularly useful in pharmaceutical and materials science applications, where controlled boron incorporation is critical. Its crystalline solid form ensures consistent purity, while its compatibility with a range of solvents and reagents makes it a practical choice for complex synthetic pathways.
4,4,5,5-tetramethyl-2-(4-methylcyclohexen-1-yl)-1,3,2-dioxaborolane structure
865869-26-7 structure
Product name:4,4,5,5-tetramethyl-2-(4-methylcyclohexen-1-yl)-1,3,2-dioxaborolane
CAS No:865869-26-7
MF:C13H23BO2
MW:222.131524324417
MDL:MFCD11520541
CID:840787
PubChem ID:58924635

4,4,5,5-tetramethyl-2-(4-methylcyclohexen-1-yl)-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(4-methyl-1-cyclohexen-1-yl)-
    • 4,4,5,5-Tetramethyl-2-(4-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane
    • 4,4,5,5-TETRAMETHYL-2-(4-METHYLCYCLOHEX-1-ENYL)-1,3,2-DIOXABOROLANE
    • 4-Methyl-1-cyclohexen-1-ylboronic acid pinacol ester
    • 4-Methyl-1-cyclohexene-1-boronic acid pinacol ester
    • 4,4,5,5-Tetramethyl-2-(4-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane
    • 4-Methylcyclohexene-1-boronic Acid Pinacol Ester
    • PubChem24126
    • KM2425
    • FCH2838268
    • AM90140
    • SY025517
    • AB0049608
    • 4,4,5,5-tetramethyl-2-(4-methylcyclohexen-1-yl)-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-(4-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane (ACI)
    • 2-(4-Methyl-1-cyclohexenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • DTXSID00730618
    • A22256
    • CS-0055060
    • AKOS016003780
    • MFCD11520541
    • 865869-26-7
    • J-513977
    • SCHEMBL5666679
    • EN300-122369
    • FT-0706164
    • 4,4,5,5-tetramethyl-2-(4-methylcyclohex-1-enyl)-1,3,2-dioxaborolane;4-Methylcyclohexene-1-boronic Acid Pinacol Ester
    • AS-55583
    • Z1541759895
    • DB-076687
    • MDL: MFCD11520541
    • Inchi: 1S/C13H23BO2/c1-10-6-8-11(9-7-10)14-15-12(2,3)13(4,5)16-14/h8,10H,6-7,9H2,1-5H3
    • InChI Key: SVHPQFUXPUDKLE-UHFFFAOYSA-N
    • SMILES: O1B(C2=CCC(C)CC2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 222.17900
  • Monoisotopic Mass: 222.1791101g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5

Experimental Properties

  • Density: 0.946
  • Boiling Point: 245.578℃ at 760 mmHg
  • Flash Point: 102.322°C
  • Refractive Index: 1.464
  • PSA: 18.46000
  • LogP: 3.36420

4,4,5,5-tetramethyl-2-(4-methylcyclohexen-1-yl)-1,3,2-dioxaborolane Security Information

4,4,5,5-tetramethyl-2-(4-methylcyclohexen-1-yl)-1,3,2-dioxaborolane Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,4,5,5-tetramethyl-2-(4-methylcyclohexen-1-yl)-1,3,2-dioxaborolane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-122369-5.0g
4,4,5,5-tetramethyl-2-(4-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane
865869-26-7 95%
5.0g
$199.0 2023-07-09
Enamine
EN300-122369-0.5g
4,4,5,5-tetramethyl-2-(4-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane
865869-26-7 95%
0.5g
$46.0 2023-07-09
eNovation Chemicals LLC
D693740-1g
4-Methylcyclohexene-1-boronic Acid Pinacol Ester
865869-26-7 95%
1g
$100 2023-09-03
eNovation Chemicals LLC
Y1046501-1g
4,4,5,5-TETRAMETHYL-2-(4-METHYLCYCLOHEX-1-ENYL)-1,3,2-DIOXABOROLANE
865869-26-7 95%
1g
$95 2024-06-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWB8080-500MG
4,4,5,5-tetramethyl-2-(4-methylcyclohexen-1-yl)-1,3,2-dioxaborolane
865869-26-7 95%
500MG
¥ 580.00 2023-03-14
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY025517-1g
4-Methylcyclohexene-1-boronic Acid Pinacol Ester
865869-26-7 ≥95%
1g
¥303.00 2024-07-09
TRC
T303228-100mg
4,4,5,5-tetramethyl-2-(4-methylcyclohex-1-enyl)-1,3,2-dioxaborolane
865869-26-7
100mg
$ 65.00 2022-06-02
TRC
T303228-50mg
4,4,5,5-tetramethyl-2-(4-methylcyclohex-1-enyl)-1,3,2-dioxaborolane
865869-26-7
50mg
$ 50.00 2022-06-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y02225-5g
4,4,5,5-Tetramethyl-2-(4-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane
865869-26-7 95%
5g
¥8559.0 2024-07-16
Enamine
EN300-122369-0.05g
4,4,5,5-tetramethyl-2-(4-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane
865869-26-7 95%
0.05g
$19.0 2023-07-09

4,4,5,5-tetramethyl-2-(4-methylcyclohexen-1-yl)-1,3,2-dioxaborolane Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 2-Chloropyridine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 0 °C; overnight, 0 °C → rt
2.1 Reagents: Magnesium Catalysts: Chromium chloride (CrCl3) ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ;  18 h, 40 °C
Reference
Chromium-Catalyzed Selective Borylation of Vinyl Triflates and Unactivated Aryl Carboxylic Esters with Pinacolborane
Gong, Li; et al, Organic Letters, 2022, 24(17), 3227-3231

Production Method 2

Reaction Conditions
1.1 Reagents: 2,4,5-Trimethylpyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 10 h, rt
2.1 Reagents: Potassium acetate Catalysts: Triphenylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ;  rt; rt → 50 °C; 3 h, 50 °C
Reference
Synthesis of 5-(cycloalkane)-2H-pyran-2-one derivatives
Yi, Qing-yan; et al, Shenyang Yaoke Daxue Xuebao, 2012, 29(11), 847-851

Production Method 3

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Chromium chloride (CrCl3) ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ;  18 h, 40 °C
Reference
Chromium-Catalyzed Selective Borylation of Vinyl Triflates and Unactivated Aryl Carboxylic Esters with Pinacolborane
Gong, Li; et al, Organic Letters, 2022, 24(17), 3227-3231

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Triphenylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ;  rt; rt → 50 °C; 3 h, 50 °C
Reference
Synthesis of 5-(cycloalkane)-2H-pyran-2-one derivatives
Yi, Qing-yan; et al, Shenyang Yaoke Daxue Xuebao, 2012, 29(11), 847-851

Production Method 5

Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Catalysts: Triphenylphosphine ,  Cuprous iodide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
Reference
Copper-catalyzed cross-coupling of vinyliodonium salts and diboron reagents to generate alkenyl boronic esters
Zhu, Dan; et al, Organic & Biomolecular Chemistry, 2020, 18(29), 5567-5570

4,4,5,5-tetramethyl-2-(4-methylcyclohexen-1-yl)-1,3,2-dioxaborolane Raw materials

4,4,5,5-tetramethyl-2-(4-methylcyclohexen-1-yl)-1,3,2-dioxaborolane Preparation Products

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